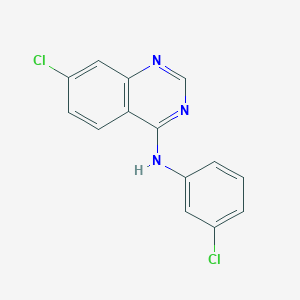

7-氯-N-(3-氯苯基)喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-chloro-N-(3-chlorophenyl)quinazolin-4-amine” is an organic compound classified as a quinazolinone. It is a derivative of quinazoline, a heterocyclic aromatic compound found in many pharmaceutical drugs. Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives have been synthesized using a variety of methods. The most widely used method involves the reaction between 7-chloroquinoline-4-amine and 4-chlorobenzoic acid in the presence of a catalyst and a base. Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The molecular formula of “7-chloro-N-(3-chlorophenyl)quinazolin-4-amine” is C14H9Cl2N3 . The average mass is 290.147 Da and the monoisotopic mass is 289.017365 Da .

Chemical Reactions Analysis

Quinazoline derivatives have been used as intermediates in the synthesis of various other compounds . For example, they have been used in the synthesis of benzodiazepine analogues . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Physical and Chemical Properties Analysis

“7-chloro-N-(3-chlorophenyl)quinazolin-4-amine” is a colorless, water-soluble solid. The molecular weight is 290.15.

科学研究应用

当然!以下是关于7-氯-N-(3-氯苯基)喹唑啉-4-胺在科学研究应用方面的综合分析,重点关注六个独特的领域:

抗癌研究

7-氯-N-(3-氯苯基)喹唑啉-4-胺在抗癌研究中显示出巨大的潜力。包括该化合物在内的喹唑啉衍生物已被研究用于其抑制酪氨酸激酶的能力,酪氨酸激酶是参与调节细胞分裂和存活的信号通路中的酶。 通过抑制这些酶,该化合物可以诱导癌细胞凋亡(程序性细胞死亡),使其成为开发新型抗癌疗法的有希望的候选药物 .

抗菌应用

该化合物也因其抗菌特性而被探索。已发现喹唑啉衍生物对多种细菌菌株具有活性,包括革兰氏阳性菌和革兰氏阴性菌。 其作用机制通常涉及抑制细菌DNA螺旋酶或拓扑异构酶IV,这些酶对于细菌DNA复制至关重要 . 这使得7-氯-N-(3-氯苯基)喹唑啉-4-胺成为开发新型抗生素的潜在候选药物,尤其是在抗生素耐药性不断上升的背景下。

抗病毒研究

在抗病毒研究中,7-氯-N-(3-氯苯基)喹唑啉-4-胺因其抑制病毒复制的能力而被研究。喹唑啉衍生物已显示出对多种病毒的功效,包括HIV和丙型肝炎病毒(HCV)。 该化合物可以干扰对病毒生命周期至关重要的病毒酶或蛋白质,从而阻止病毒复制和传播 .

抗真菌应用

最后,7-氯-N-(3-氯苯基)喹唑啉-4-胺因其抗真菌特性而被研究。喹唑啉衍生物可以通过靶向真菌细胞壁合成或麦角甾醇生物合成来抑制各种真菌物种的生长,而这些对于真菌细胞膜的完整性至关重要。这使得该化合物成为开发治疗由致病性真菌引起的感染的新型抗真菌药物的潜在候选药物。

这些应用突出了7-氯-N-(3-氯苯基)喹唑啉-4-胺在各个科学研究领域的多种潜力。每种应用都利用喹唑啉衍生物的独特化学性质来解决不同的生物靶标和机制。

如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提问!

喹唑啉衍生物:合成与生物活性 喹唑啉酮和喹唑啉衍生物:合成与生物学应用 喹唑啉衍生物:合成与生物活性 : 喹唑啉酮和喹唑啉衍生物:合成与生物学应用 : 喹唑啉衍生物:合成与生物活性 : 喹唑啉酮和喹唑啉衍生物:合成与生物学应用

未来方向

作用机制

Target of Action

Quinazolinone derivatives, a class of compounds to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together . They also impede the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

It is known that quinazolinone derivatives can affect various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, antifungal, anti-hiv, and anti-analgesic activities .

Result of Action

Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides . They also impede the twitching motility of Pseudomonas cells .

属性

IUPAC Name |

7-chloro-N-(3-chlorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3/c15-9-2-1-3-11(6-9)19-14-12-5-4-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUBGMMOTSKOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)

![N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2435555.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2435564.png)

![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile](/img/structure/B2435567.png)